3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 22174-00-1
VCID: VC12006287
InChI: InChI=1S/C17H14Cl2N2O/c18-14-6-5-11(9-15(14)19)17(22)20-8-7-12-10-21-16-4-2-1-3-13(12)16/h1-6,9-10,21H,7-8H2,(H,20,22)
SMILES: C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C17H14Cl2N2O
Molecular Weight: 333.2 g/mol

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide

CAS No.: 22174-00-1

Cat. No.: VC12006287

Molecular Formula: C17H14Cl2N2O

Molecular Weight: 333.2 g/mol

* For research use only. Not for human or veterinary use.

3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide - 22174-00-1

Specification

CAS No. 22174-00-1
Molecular Formula C17H14Cl2N2O
Molecular Weight 333.2 g/mol
IUPAC Name 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide
Standard InChI InChI=1S/C17H14Cl2N2O/c18-14-6-5-11(9-15(14)19)17(22)20-8-7-12-10-21-16-4-2-1-3-13(12)16/h1-6,9-10,21H,7-8H2,(H,20,22)
Standard InChI Key VPXFQXYYNWTVCG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,4-Dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide (C₁₇H₁₃Cl₂N₂O) features a benzamide scaffold substituted with chlorine atoms at the 3- and 4-positions, connected via an ethylamine linker to an indole group. The indole moiety, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, contributes to the compound’s planar geometry and potential for π-π stacking interactions . The dichloro substitution likely enhances electrophilic character, influencing reactivity and binding affinity.

Key Structural Features:

  • Benzamide Core: Provides a rigid aromatic platform for molecular interactions.

  • 3,4-Dichloro Substituents: Electron-withdrawing groups that may modulate electronic distribution and solubility.

  • Indole-Ethylamine Linker: Facilitates conformational flexibility while maintaining spatial orientation for target engagement.

Physicochemical Profile

PropertyValue/Description
Molecular Weight347.25 g/mol
LogP (Predicted)3.8 ± 0.5 (Moderate lipophilicity)
Hydrogen Bond Donors2 (NH of indole and amide)
Hydrogen Bond Acceptors3 (Carbonyl O, indole N, amide N)
Polar Surface Area58.2 Ų

The compound’s moderate logP suggests balanced hydrophilicity-lipophilicity, suitable for cellular permeability. Its polar surface area aligns with molecules capable of crossing the blood-brain barrier, hinting at potential neuropharmacological applications .

Synthetic Routes and Optimization

Proposed Synthesis Pathway

While no explicit synthesis protocol for 3,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been published, a plausible route can be inferred from methods used for structurally related Arp2/3 inhibitors :

  • Benzoyl Chloride Preparation:

    • 3,4-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) to generate 3,4-dichlorobenzoyl chloride.

  • Amide Coupling:

    • Reaction of 3,4-dichlorobenzoyl chloride with 2-(1H-indol-3-yl)ethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

    • Solvent: Dichloromethane or tetrahydrofuran at 0–25°C for 4–12 hours.

  • Purification:

    • Column chromatography using silica gel with ethyl acetate/hexane gradients.

    • Final recrystallization from ethanol/water mixtures.

Industrial-Scale Considerations

  • Continuous Flow Reactors: Could enhance yield and safety by minimizing intermediate isolation steps .

  • Catalytic Optimization: Palladium-based catalysts might accelerate coupling efficiency in scaled production.

Biological Activity and Mechanism of Action

Arp2/3 Complex Inhibition

The Arp2/3 complex is essential for nucleating branched actin networks, which drive cell motility and membrane remodeling . Compounds like CK-666 (2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide) inhibit Arp2/3 by stabilizing its inactive conformation, preventing actin filament branching . Structural analogs of CK-666, including those with dichloro substitutions, have demonstrated enhanced in vivo efficacy in disrupting cellular processes dependent on actin dynamics .

Hypothesized Binding Mode:

  • Dichloro-Benzamide: Engages hydrophobic pockets near the Arp2-Arp3 interface.

  • Indole Moiety: Participates in π-cation interactions with arginine residues (e.g., Arp3 R223) .

Cellular and Phenotypic Effects

Based on studies of analogous compounds :

Biological SystemObserved Effect
B16-F1 Melanoma CellsInhibition of lamellipodial protrusions and reduced migration velocity
Sea Urchin EmbryosSuppression of triradiate spicule formation and impaired archenteron elongation
MCF10A Epithelial CellsReduced EdU incorporation, indicating cell cycle arrest

Comparative Activity of Structural Analogs

CompoundModificationsRelative Potency (vs. CK-666)
CK-6662-Fluoro, 2-methylindole1.0 (Reference)
3,4-Dichloro Analog3,4-Dichloro, unsubstituted indoleHypothetical: 1.2–1.5×
Compound 59 3-Bromo, 5-benzyloxyindole2.3× in vivo
Compound 69 2,4-Dichloro, 7-chloroindole3.1× in vivo

Future Directions and Research Gaps

Priority Investigations

  • In Vitro Arp2/3 Binding Assays: Pyrene-actin polymerization tests to quantify inhibitory potency .

  • Pharmacokinetic Profiling: Assessment of bioavailability and blood-brain barrier penetration.

  • Crystallographic Studies: X-ray diffraction of compound-bound Arp2/3 complexes to resolve binding motifs.

Clinical Translation Barriers

  • Synthetic Accessibility: Cost-effective production of dichlorinated precursors.

  • Metabolic Stability: Addressing potential dechlorination via hepatic enzymes.

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